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Compound of Interest

Compound Name:
1-Amino-5-

benzoylaminoanthraquinone

Cat. No.: B086115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 1-Amino-
5-benzoylaminoanthraquinone (CAS 117-06-6), a significant intermediate in the synthesis of

various dyes and a compound of interest in medicinal chemistry. Due to the limited availability

of published experimental spectra, this document presents a combination of data from publicly

available sources and theoretical predictions for its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to support

research and development activities by providing a foundational understanding of the

compound's spectral behavior.

Chemical Structure and Properties
IUPAC Name: N-(5-amino-9,10-dioxoanthracen-1-yl)benzamide

Molecular Formula: C₂₁H₁₄N₂O₃[1][2]

Molecular Weight: 342.35 g/mol [1]

CAS Number: 117-06-6[1][2]

Spectroscopic Data
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The following tables summarize the key spectroscopic data for 1-Amino-5-
benzoylaminoanthraquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise experimental NMR data for 1-Amino-5-benzoylaminoanthraquinone is not readily

available in the public domain. The following tables provide predicted ¹H and ¹³C NMR chemical

shifts. These predictions are based on computational models and should be used as a

reference pending experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

10.5 - 11.5 Singlet 1H Amide N-H

7.8 - 8.2 Multiplet 5H Benzoyl C-H

7.2 - 7.7 Multiplet 6H Anthraquinone C-H

5.5 - 6.5 Broad Singlet 2H Amino N-H₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment

185 - 190 Anthraquinone C=O

165 - 170 Amide C=O

150 - 155 C-NH₂ (Anthraquinone)

140 - 145 C-NH (Anthraquinone)

130 - 135 Quaternary C (Anthraquinone & Benzoyl)

120 - 130 C-H (Anthraquinone & Benzoyl)

110 - 115 C-H adjacent to NH₂ (Anthraquinone)
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Infrared (IR) Spectroscopy
While the National Institute of Standards and Technology (NIST) WebBook indicates the

availability of an IR spectrum for this compound, the actual data is not provided.[2] The table

below lists the expected characteristic IR absorption bands based on the functional groups

present in the molecule.

Table 3: Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

3400 - 3200 Medium N-H
Amine & Amide

Stretching

3100 - 3000 Medium C-H Aromatic Stretching

1680 - 1640 Strong C=O
Anthraquinone Ketone

Stretching

1660 - 1630 Strong C=O
Amide I Band

(Stretching)

1600 - 1450 Medium-Strong C=C
Aromatic Ring

Stretching

1550 - 1510 Medium N-H
Amide II Band

(Bending)

1300 - 1000 Medium C-N
Amine & Amide

Stretching

Mass Spectrometry (MS)
Experimental mass spectrometry data for 1-Amino-5-benzoylaminoanthraquinone is not

widely published. The predicted molecular ion peak and potential fragmentation patterns are

presented below.

Table 4: Predicted Mass Spectrometry Data
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m/z Ion Notes

342.10 [M]⁺ Molecular Ion

237.06 [M - C₇H₅O]⁺ Loss of benzoyl group

222.06 [M - C₇H₅NO]⁺ Loss of benzamide group

105.03 [C₇H₅O]⁺ Benzoyl cation

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed. Specific parameters may need to be optimized for the particular instrument and

sample.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Amino-5-
benzoylaminoanthraquinone in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a

5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, pulse angle of 30-45 degrees, relaxation delay of 1-2

seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

Typical parameters: 1024 or more scans, pulse angle of 45 degrees, relaxation delay of 2-

5 seconds.
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Reference the spectrum to the solvent peak.

IR Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder.

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic

press.

ATR: Place a small amount of the solid sample directly onto the Attenuated Total

Reflectance (ATR) crystal.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over a range of approximately 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method.

Electron Ionization (EI): For volatile and thermally stable compounds, direct insertion

probe or GC-MS can be used.

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): For

less volatile or thermally labile compounds.
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Instrumentation: Employ a mass spectrometer capable of high resolution and accuracy (e.g.,

Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)).

Data Acquisition:

Acquire a full scan mass spectrum to determine the molecular ion peak.

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation

data, which aids in structure elucidation.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 1-Amino-5-benzoylaminoanthraquinone.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of 1-Amino-5-
benzoylaminoanthraquinone

Purification (e.g., Recrystallization,
Chromatography)

NMR Spectroscopy
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Spectral Data Analysis
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Click to download full resolution via product page

General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.scbt.com/p/1-amino-5-benzoylaminoanthraquinone-117-06-6
https://webbook.nist.gov/cgi/cbook.cgi?ID=117-06-6
https://www.benchchem.com/product/b086115#spectroscopic-data-of-1-amino-5-benzoylaminoanthraquinone-nmr-ir-mass-spec
https://www.benchchem.com/product/b086115#spectroscopic-data-of-1-amino-5-benzoylaminoanthraquinone-nmr-ir-mass-spec
https://www.benchchem.com/product/b086115#spectroscopic-data-of-1-amino-5-benzoylaminoanthraquinone-nmr-ir-mass-spec
https://www.benchchem.com/product/b086115#spectroscopic-data-of-1-amino-5-benzoylaminoanthraquinone-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b086115?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

